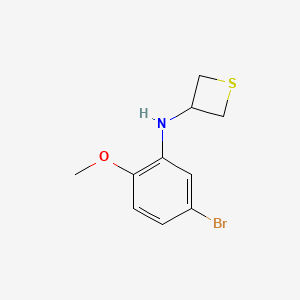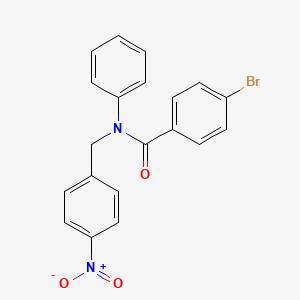
4-Bromo-N-(4-nitrobenzyl)-N-phenylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-N-(4-nitrobenzyl)-N-phenylbenzamide is an organic compound with the molecular formula C13H11BrN2O2 It is a derivative of benzamide, featuring a bromine atom, a nitrobenzyl group, and a phenyl group attached to the benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-N-(4-nitrobenzyl)-N-phenylbenzamide typically involves the following steps:
Bromination: The addition of a bromine atom to the aromatic ring.
Amidation: The formation of the benzamide structure by reacting an amine with a carboxylic acid derivative.
These reactions are often carried out under controlled conditions to ensure the desired product’s purity and yield. For example, nitration may be performed using a mixture of concentrated nitric and sulfuric acids, while bromination can be achieved using bromine or a bromine-containing reagent in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and bromination processes, followed by purification steps such as recrystallization or chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-N-(4-nitrobenzyl)-N-phenylbenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield aniline derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
4-Bromo-N-(4-nitrobenzyl)-N-phenylbenzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical products
Mechanism of Action
The mechanism of action of 4-Bromo-N-(4-nitrobenzyl)-N-phenylbenzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine atom and phenyl group contribute to the compound’s overall reactivity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-N-(4-nitrobenzylidene)aniline
- 4-Methoxy-N-(4-nitrobenzyl)aniline
- 4-Fluoro-N-(4-nitrobenzyl)aniline
Uniqueness
4-Bromo-N-(4-nitrobenzyl)-N-phenylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C20H15BrN2O3 |
|---|---|
Molecular Weight |
411.2 g/mol |
IUPAC Name |
4-bromo-N-[(4-nitrophenyl)methyl]-N-phenylbenzamide |
InChI |
InChI=1S/C20H15BrN2O3/c21-17-10-8-16(9-11-17)20(24)22(18-4-2-1-3-5-18)14-15-6-12-19(13-7-15)23(25)26/h1-13H,14H2 |
InChI Key |
IHSOASWEKKUITN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(2,4-Difluorophenyl)-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridine](/img/structure/B12996263.png)
![2-(Methoxycarbonyl)-4,5,6,7-tetrahydrobenzo[d]oxazole-6-carboxylic acid](/img/structure/B12996269.png)
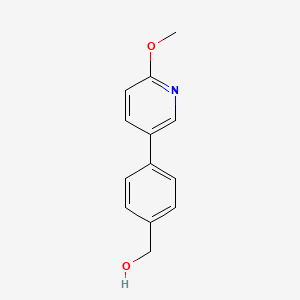
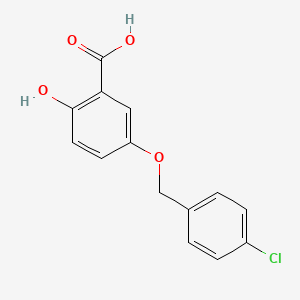
![4-Amino-5-bromopyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde](/img/structure/B12996285.png)
![tert-Butyl (S)-3-hydroxy-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B12996290.png)
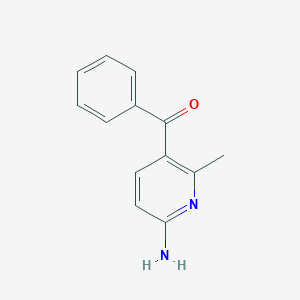
![7-Fluoro-3-methoxy-4-methyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B12996299.png)
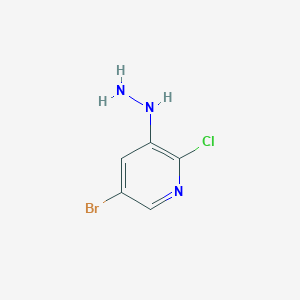
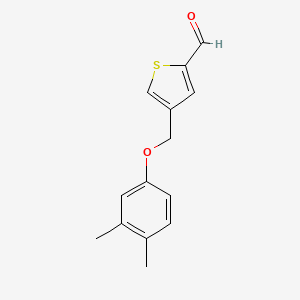
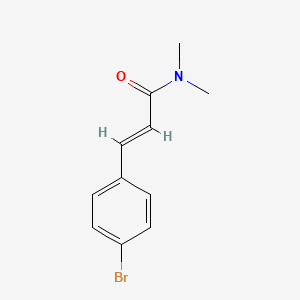

![1-(2,4-Dimethylphenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B12996322.png)
